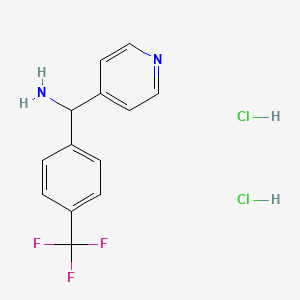

Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

pyridin-4-yl-[4-(trifluoromethyl)phenyl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2.2ClH/c14-13(15,16)11-3-1-9(2-4-11)12(17)10-5-7-18-8-6-10;;/h1-8,12H,17H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUDZNACCGIKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=NC=C2)N)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride typically involves the following steps:

Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction.

Introduction of the Amine Group: The amine group can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Pyridine N-oxides, hydroxylated pyridines.

Reduction Products: Reduced amines, hydroxylamines.

Substitution Products: Halogenated pyridines, alkylated phenyl groups.

Scientific Research Applications

Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally analogous molecules, focusing on molecular features, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Variations :

- Trifluoromethyl Position : The target compound and (2-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride differ in the placement of the CF₃ group (phenyl vs. pyridine ring), influencing electronic distribution and target binding .

- Backbone Complexity : Sorafenib Tosylate incorporates a urea linker and tosylate group, enhancing kinase binding but reducing solubility compared to simpler methanamine derivatives .

Physicochemical Properties :

- Solubility : Dihydrochloride salts (e.g., target compound, OXA-06) exhibit higher aqueous solubility than free bases or tosylate forms, critical for drug formulation .

- Molecular Weight : Smaller compounds like (2-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride (247.13 g/mol) may offer better blood-brain barrier penetration than bulkier analogs (e.g., Sorafenib at 637.00 g/mol) .

Enzyme Targeting: OXA-06’s pyrrolopyridine core demonstrates selective ROCK inhibition, a trait that could guide structural optimization of the target compound for cardiovascular applications .

Synthetic Utility :

- Methanamine derivatives (e.g., [4-(3,4-Dichlorophenyl)phenyl]methylamine HCl) serve as intermediates in synthesizing receptor ligands, highlighting the target compound’s versatility in medicinal chemistry .

Biological Activity

Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride, also known as (3-(trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride, is a chemical compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the molecular formula C7H8ClF3N2 and features a pyridine ring substituted with a trifluoromethyl group. The trifluoromethyl group is known to enhance the compound's electron-withdrawing properties, which can influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group can modulate the binding affinity of the compound to various enzymes and receptors, thereby affecting their activity. This mechanism is crucial for its potential applications in drug development and biological research.

Biological Activity Overview

-

Antimicrobial Properties :

- Recent studies have indicated that pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported in the range of 0.2 to 1.5 µg/mL .

-

Enzyme Interaction :

- The compound serves as a probe for studying enzyme interactions and metabolic pathways. Its unique electronic properties allow researchers to investigate how trifluoromethyl substitutions affect enzyme kinetics and substrate specificity.

- Potential Therapeutic Applications :

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A high-throughput screening study identified pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride as a promising candidate against M. tuberculosis. The compound's structure-activity relationship (SAR) was explored, revealing that modifications on the phenyl ring significantly impacted its antimicrobial potency.

Case Study: Enzyme Inhibition

In another study focused on enzyme inhibition, the compound demonstrated significant effects on cytochrome P450 enzymes, indicating its potential role in drug metabolism modulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling pyridine and trifluoromethylphenyl moieties via reductive amination or nucleophilic substitution. For example, a Mannich reaction (using formaldehyde, amine, and ketone components) could generate the methanamine backbone . The dihydrochloride salt is formed by treating the free base with HCl in anhydrous ethanol, followed by recrystallization. Yield optimization requires controlled pH (~4–5), low-temperature stirring, and inert atmospheres to prevent side reactions. Purity is confirmed via HPLC (retention time ~8.2 min under C18 column conditions) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- NMR : - and -NMR verify the pyridine ring (δ 8.5–8.7 ppm for aromatic protons) and trifluoromethyl group (δ 120–125 ppm for -NMR) .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 271.18 (M for CHFN) and a chloride adduct at m/z 307.1 .

- X-ray Crystallography : Resolves hydrogen bonding between the amine group and chloride ions in the dihydrochloride form .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : The dihydrochloride salt is hygroscopic and requires desiccation at 2–8°C under argon. Stability studies show <5% degradation over 12 months when stored in amber glass vials with PTFE-lined caps. Aqueous solutions (pH 6–7) are stable for ≤72 hours at 4°C but degrade under UV light (t = 8 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across in vitro assays?

- Methodological Answer : Discrepancies in IC values (e.g., kinase inhibition assays vs. cell viability tests) may arise from solubility differences or off-target effects. Strategies include:

- Solubility Optimization : Use DMSO stock solutions ≤10 mM with sonication to prevent aggregation.

- Dose-Response Curves : Validate activity across multiple concentrations (1 nM–100 µM) in triplicate.

- Orthogonal Assays : Pair enzymatic assays (e.g., ADP-Glo™ Kinase Assay) with cellular thermal shift assays (CETSA) to confirm target engagement .

Q. What strategies are effective for improving the compound’s blood-brain barrier (BBB) permeability in neuropharmacology studies?

- Methodological Answer :

- Computational Modeling : Predict logP (clogP ~2.1) and polar surface area (PSA ~45 Ų) using QikProp. A PSA <60 Ų and molecular weight <450 Da enhance BBB penetration .

- Structural Modifications : Introduce fluorine substituents to increase lipophilicity or reduce hydrogen-bond donors.

- In Vivo Validation : Use LC-MS/MS to measure brain-to-plasma ratios in rodent models after intravenous administration .

Q. How does the trifluoromethyl group influence the compound’s binding affinity in structure-activity relationship (SAR) studies?

- Methodological Answer : The CF group enhances binding via hydrophobic interactions and electron-withdrawing effects. SAR studies comparing analogs (e.g., methyl, chloro, or nitro substituents) show:

- Affinity Trends : CF > Cl > CH in dopamine receptor D2 binding (K = 12 nM vs. 45 nM vs. 89 nM) .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) reveals ΔG = -9.8 kcal/mol for CF-containing analogs, driven by entropy changes from desolvation .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism to calculate EC and Hill coefficients.

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.

- Synergy Analysis : For combination studies, use the Chou-Talalay method to compute combination indices (CI <1 indicates synergy) .

Q. How can researchers mitigate batch-to-batch variability in compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR to track amine intermediate formation.

- Quality Control : Enforce strict specifications (e.g., ≥98% purity by HPLC, residual solvent levels <500 ppm for DMSO).

- Reproducibility : Use Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry) across 3 independent batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.